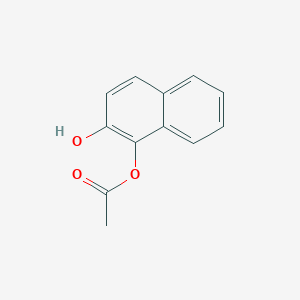

![molecular formula C13H12FNO2S B2697827 Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate CAS No. 842113-80-8](/img/structure/B2697827.png)

Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate is a useful research compound. Its molecular formula is C13H12FNO2S and its molecular weight is 265.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

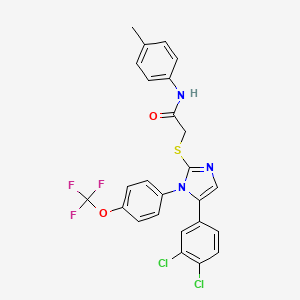

- Anticancer Activity : A derivative was synthesized using the S-arylation method, exhibiting potent cytotoxic activity against human cancer cell lines (HeLa, A549, MDA-MB-231) and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an effective anti-cancer agent (Riadi et al., 2021).

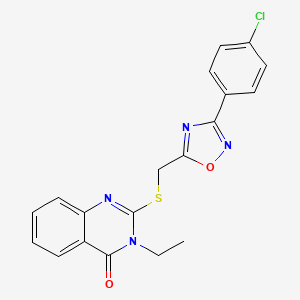

- Antimicrobial Activities : Thiazole derivatives have been studied for their reactivity towards various reagents, leading to the synthesis of compounds with in vitro antimicrobial activity against bacterial and fungal isolates, highlighting the versatility of thiazole derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

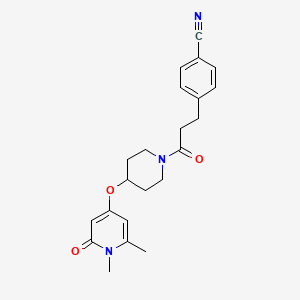

- Glucosidase Inhibition : Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase, with one compound having higher inhibition compared to acarbose, indicating potential for diabetes management (Babar et al., 2017).

Material Science and Chemistry

- Electrochemical and Electrochromic Properties : Research on donor–acceptor type monomers related to Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate revealed good electrochemical activity, showing potential in applications such as organic electronics and solar cells (Hu et al., 2013).

Crystallographic Analysis

- Structural Insights : The crystal structure of a related thiazole derivative was determined, providing insights into the molecular conformation and potential interactions in solid state, which can inform drug design and material science applications (DyaveGowda et al., 2002).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The mode of action of thiazole and fluorophenyl compounds can vary widely depending on the specific compound and its targets. Generally, these compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or interfering with cellular processes .

Biochemical Pathways

Thiazole and fluorophenyl compounds can affect a variety of biochemical pathways. For instance, some thiazole derivatives have been found to possess antiviral activity by inhibiting viral replication .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole and fluorophenyl compounds can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .

Result of Action

The molecular and cellular effects of thiazole and fluorophenyl compounds depend on their specific targets and mode of action. For example, some thiazole derivatives have been found to have cytotoxic activity, indicating that they can kill cells, particularly cancer cells .

Action Environment

The action, efficacy, and stability of thiazole and fluorophenyl compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-2-17-12(16)7-9-8-18-13(15-9)10-5-3-4-6-11(10)14/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMZBPFZUXGACP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(dimethylamino)benzamide](/img/structure/B2697748.png)

![3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2697751.png)

![5-[(oxan-2-yl)methyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2697755.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2697756.png)

![2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2697758.png)

![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B2697759.png)

![2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2697763.png)

![3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2697764.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2697767.png)